molecular formula C8H8N4O B13793103 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one CAS No. 70385-90-9

7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B13793103
CAS No.: 70385-90-9
M. Wt: 176.18 g/mol
InChI Key: BFGALDGBXXLBLM-UHFFFAOYSA-N
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Description

7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves several key steps:

    Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrole and pyrazine rings.

    Ring Annulation: This step involves the annulation of the pyrrole and pyrazine rings to form the fused heterocyclic structure.

    Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups and complete the synthesis.

    Direct C-H Arylation: This method involves the direct arylation of the C-H bonds in the pyrrole and pyrazine rings to introduce aryl groups.

Industrial production methods often utilize transition-metal-free strategies and solid-phase synthesis techniques to achieve high yields and purity .

Chemical Reactions Analysis

7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be performed using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.

    Medicine: It has shown promise as a kinase inhibitor, which could be useful in cancer therapy.

    Industry: The compound is used in the development of organic materials and natural products.

Mechanism of Action

The mechanism of action of 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

70385-90-9

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

7-imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C8H8N4O/c1-3-4(2)11-6-5(10-3)7(9)12-8(6)13/h1-2H3,(H2,9,12,13)

InChI Key

BFGALDGBXXLBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=N)NC2=O)C

Origin of Product

United States

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